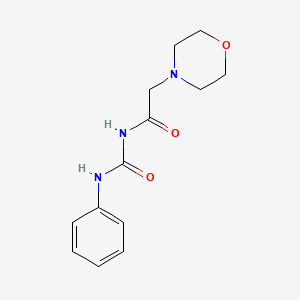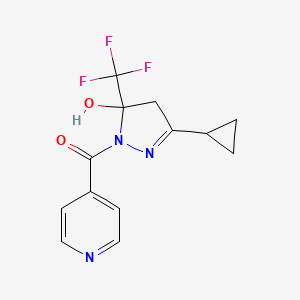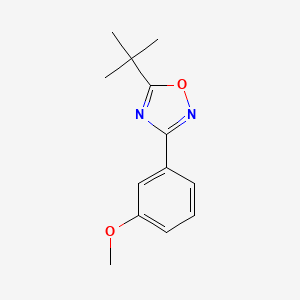
N-(anilinocarbonyl)-2-(4-morpholinyl)acetamide
Vue d'ensemble
Description
N-(anilinocarbonyl)-2-(4-morpholinyl)acetamide, also known as GW501516, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it gained popularity in the sports community as a performance-enhancing drug due to its ability to increase endurance and stamina.
Mécanisme D'action
The mechanism of action of N-(anilinocarbonyl)-2-(4-morpholinyl)acetamide involves the activation of PPARδ, which is a nuclear receptor that regulates gene expression. When activated, PPARδ binds to specific DNA sequences and promotes the transcription of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy production and a decrease in fat accumulation, which can improve metabolic health and physical performance.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects on the body. It increases endurance and stamina by enhancing the utilization of fats as a source of energy, which delays the onset of fatigue during prolonged exercise. It also improves insulin sensitivity and glucose uptake in skeletal muscles, which can reduce the risk of metabolic disorders. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonyl)-2-(4-morpholinyl)acetamide has numerous advantages for lab experiments. It is a potent and selective activator of PPARδ, which allows for the study of its specific effects on metabolic and cardiovascular health. It is also stable and easy to synthesize, which makes it a convenient tool for in vitro and in vivo studies. However, its use in lab experiments is limited by its potential toxicity and off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are numerous future directions for the study of N-(anilinocarbonyl)-2-(4-morpholinyl)acetamide. It has potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to determine its safety and efficacy in humans, as well as its potential for drug development. Additionally, the study of its effects on other tissues and organs, such as the liver and adipose tissue, may provide insights into its broader physiological effects.
Applications De Recherche Scientifique
N-(anilinocarbonyl)-2-(4-morpholinyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism. This activation leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscles, which can improve insulin sensitivity and reduce the risk of metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(phenylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-16-6-8-19-9-7-16)15-13(18)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFRNBATDRLONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237312.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4237323.png)
![5-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)-2,4-imidazolidinedione](/img/structure/B4237333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237341.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-phenylacetamide](/img/structure/B4237356.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
![4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4237413.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4237417.png)

![5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4237433.png)
